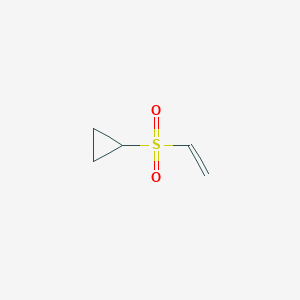
(Vinylsulfonyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Vinylsulfonyl)cyclopropane is an organic compound characterized by the presence of a vinylsulfonyl group attached to a cyclopropane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Vinylsulfonyl)cyclopropane typically involves the reaction of cyclopropane derivatives with vinylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Vinylsulfonyl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the vinylsulfonyl group to a sulfonyl group.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(Vinylsulfonyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents.
Industry: The compound is used in the production of polymers and as a cross-linking agent in materials science.
Mécanisme D'action
The mechanism of action of (Vinylsulfonyl)cyclopropane involves the interaction of the vinylsulfonyl group with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as enzyme inhibition and cross-linking in polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Cyclopropanesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a vinylsulfonyl group.
Cyclopropylamine: Contains an amine group attached to the cyclopropane ring.
Cyclopropanecarboxylic acid: Features a carboxylic acid group attached to the cyclopropane ring.
Uniqueness: (Vinylsulfonyl)cyclopropane is unique due to the presence of the vinylsulfonyl group, which imparts distinct reactivity patterns compared to other cyclopropane derivatives. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C5H8O2S |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
ethenylsulfonylcyclopropane |
InChI |
InChI=1S/C5H8O2S/c1-2-8(6,7)5-3-4-5/h2,5H,1,3-4H2 |
Clé InChI |
PAWCXWDOQHHSFW-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


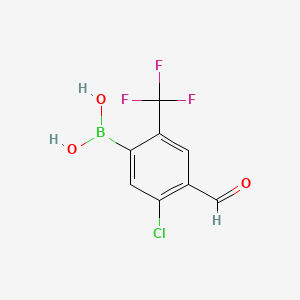
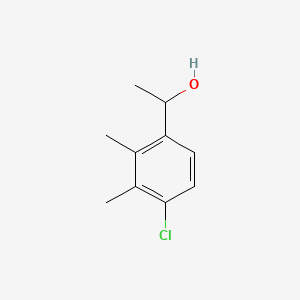

![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)

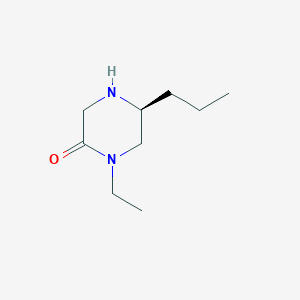
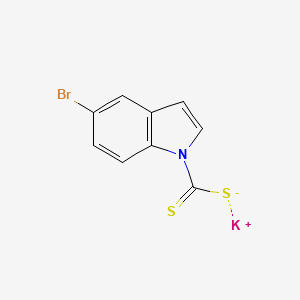
![5-(Tert-butyl) 6-ethyl (5S,6S)-spiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14031712.png)
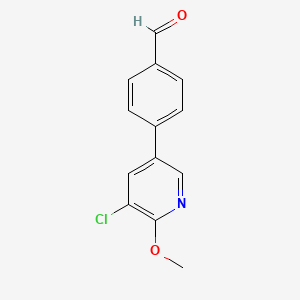
![(4R,6S)-4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14031726.png)
![[1,1'-Biphenyl]-4-yl 2-bromo-2,2-difluoroacetate](/img/structure/B14031728.png)
![ethyl 6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14031734.png)
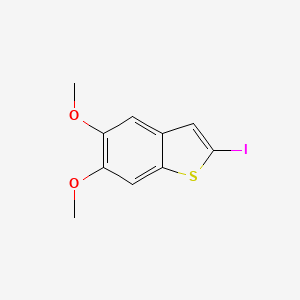
![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
